molecular formula C18H27FN2O2 B2369283 tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 2197054-32-1

tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2369283
CAS No.: 2197054-32-1
M. Wt: 322.424
InChI Key: AINKHMDMQUUYKV-UHFFFAOYSA-N
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Description

tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C18H27FN2O2 and a molecular weight of 322.42 g/mol . It is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzyl group and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate typically involves the reaction of 4-(4-fluorobenzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate the activity of certain proteins or signaling pathways .

Comparison with Similar Compounds

tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl [4-(4-bromobenzyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl [4-(4-methylbenzyl)piperidin-4-yl]methylcarbamate

These compounds share a similar core structure but differ in the substituents on the benzyl group, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[[4-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-4-6-15(19)7-5-14/h4-7,20H,8-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINKHMDMQUUYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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